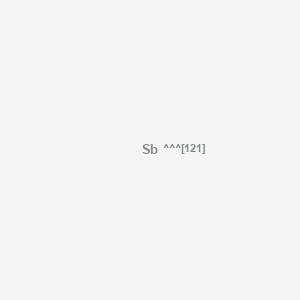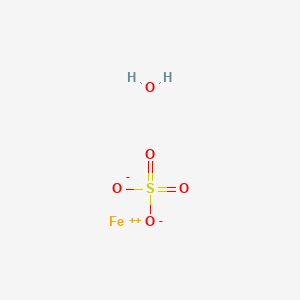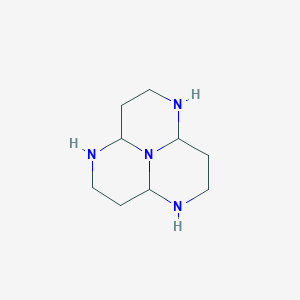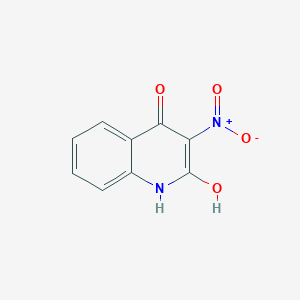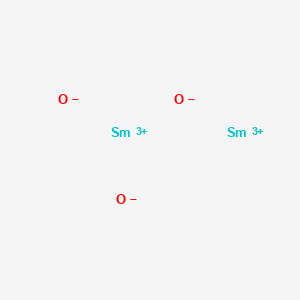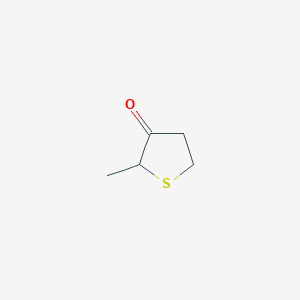![molecular formula C16H24O10 B078291 [(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate CAS No. 15086-09-6](/img/structure/B78291.png)
[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate, commonly known as THA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. THA belongs to the class of acetylcholinesterase inhibitors, which are known for their ability to enhance cholinergic neurotransmission in the brain.
Wirkmechanismus
THA acts as an acetylcholinesterase inhibitor, which means that it blocks the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in many cognitive processes, including learning and memory. By inhibiting the breakdown of acetylcholine, THA enhances cholinergic neurotransmission in the brain, which can improve cognitive function and memory.
Biochemische Und Physiologische Effekte
THA has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. THA has also been shown to have antioxidant and anti-inflammatory effects, which can protect the brain from oxidative stress and inflammation. THA has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using THA in lab experiments is that it is a well-characterized compound that has been extensively studied for its potential therapeutic applications. THA is also relatively easy to synthesize and purify. One limitation of using THA in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural compounds on the brain.
Zukünftige Richtungen
There are several future directions for research on THA. One direction is to investigate the potential therapeutic applications of THA in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to investigate the potential synergistic effects of THA with other compounds, such as omega-3 fatty acids and curcumin. Finally, future research could focus on developing new and improved methods for synthesizing and purifying THA.
Synthesemethoden
THA can be synthesized using a variety of methods, including the reaction of 3,4,5,6-tetrahydroxyhexanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 3,4,5,6-tetrahydroxyhexyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified using column chromatography to obtain pure THA.
Wissenschaftliche Forschungsanwendungen
THA has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. THA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. THA has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease.
Eigenschaften
CAS-Nummer |
15086-09-6 |
|---|---|
Produktname |
[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate |
Molekularformel |
C16H24O10 |
Molekulargewicht |
376.36 g/mol |
IUPAC-Name |
[(3R,4S,5R)-3,4,5,6-tetraacetyloxyhexyl] acetate |
InChI |
InChI=1S/C16H24O10/c1-9(17)22-7-6-14(24-11(3)19)16(26-13(5)21)15(25-12(4)20)8-23-10(2)18/h14-16H,6-8H2,1-5H3/t14-,15-,16+/m1/s1 |
InChI-Schlüssel |
WXCAGOPORGCRJM-OAGGEKHMSA-N |
Isomerische SMILES |
CC(=O)OCC[C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyme |
2-Deoxy-D-glucitol 1,3,4,5,6-pentaacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



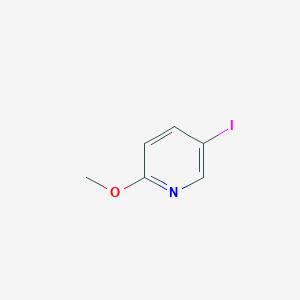
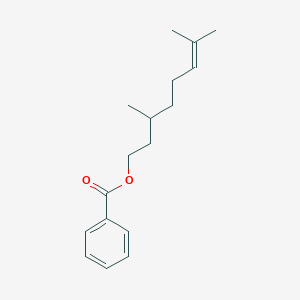

![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)
